molecular formula C13H14ClF3N2O3 B1409532 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt CAS No. 1823184-48-0

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

Cat. No. B1409532
M. Wt: 338.71 g/mol
InChI Key: IQANNYDQQUHSPJ-UHFFFAOYSA-N
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Description

The compound “6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt” is a chemical with the CAS number 1823184-48-0 . It has a molecular weight of 338.71 . The IUPAC name for this compound is 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The synthesis of spiro[indoline-naphthaline]oxazine derivatives has been explored, highlighting techniques and structural characterizations (Li, Pang, Wu, & Meng, 2015). Such methods can be pertinent for the synthesis of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt.
  • Crystal Structure: Detailed crystallographic analysis provides insights into the molecular structure and conformation of similar compounds (Takai, Obase, & Teranishi, 1986).

Photochromic and Thermochromic Properties

  • Photochromism: Research has demonstrated the photochromic properties of spirooxazine derivatives in various solvents, which is significant for potential applications in photoresponsive materials (Zhou, Pang, Li, & Li, 2014).
  • Thermochromism: Studies on spirooxazine derivatives have shown thermochromic behaviors, essential for applications in smart materials and sensors (Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, & Minkin, 1978).

Medicinal Chemistry Applications

  • HDAC Inhibitors: Spiropiperidine-based hydroxamic acid derivatives have been identified as potential histone deacetylase (HDAC) inhibitors, showcasing the therapeutic potential of spirooxazine derivatives (Varasi et al., 2011).
  • Antitumor Activities: A spirocyclic oxindole analogue, structurally similar to spirooxazine derivatives, has been synthesized and evaluated for antitumor activities, indicating possible applications in cancer treatment (Hong, Huang, & Teng, 2011).

Prospects in Drug Discovery

  • Structural Importance: The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, found in similar compounds, has been emphasized for its significance in drug discovery, highlighting the potential of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt in medicinal chemistry research (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . The precautionary statements are P280;P301+P312, suggesting the use of protective gloves and eye protection, and advising to call a poison center or doctor if the compound is swallowed .

properties

IUPAC Name

6-(trifluoromethoxy)spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANNYDQQUHSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

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